7-Bromo-4-Chloroquinoline

描述

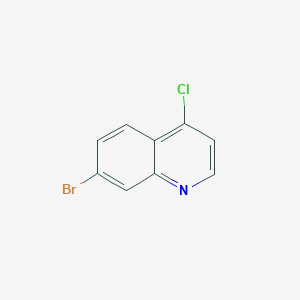

7-Bromo-4-chloroquinoline (CAS 75090-52-7) is a halogenated quinoline derivative with the molecular formula C₉H₅BrClN. It features a quinoline backbone substituted with bromine at the 7-position and chlorine at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural similarity to antimalarial agents like chloroquine and hydroxychloroquine .

属性

IUPAC Name |

7-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUTYYVZDKDLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445109 | |

| Record name | 7-Bromo-4-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75090-52-7 | |

| Record name | 7-Bromo-4-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Two-Step Halogenation from 4-Hydroxy-7-Methoxyquinoline

- Chlorination :

- Reactants : 4-Hydroxy-7-methoxyquinoline, N-chlorosuccinimide (NCS), glacial acetic acid.

- Conditions : 110°C for 24 hours.

- Product : 3-Chloro-4-hydroxy-7-methoxyquinoline (Yield: 99.7%).

- Bromination :

- Reactants : 3-Chloro-4-hydroxy-7-methoxyquinoline, tribromooxyphosphorus (POBr₃), N,N-dimethylformamide (DMF).

- Conditions : -15°C to 20°C for 10 hours.

- Product : 7-Bromo-4-chloroquinoline (Yield: 76.96%).

Key Data :

| Step | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Glacial acetic acid | 110°C | 24 h | 99.7% |

| 2 | DMF | -15°C → 20°C | 10 h | 76.96% |

Advantages : High yield, scalable for industrial production.

Limitations : Requires strict temperature control during bromination.

Multi-Step Synthesis from 4-Bromoaniline

- Formation of 3-(4-Bromoaniline) Ethyl Acrylate :

- Reactants : 4-Bromoaniline, ethyl propiolate, methanol.

- Conditions : 30–50°C under nitrogen.

Cyclization to 6-Bromoquinoline-4(1H)-one :

- Reactants : Diphenyl ether, 200–220°C.

- Yield : 77–81%.

Chlorination with Phosphorus Trichloride :

- Reactants : 6-Bromoquinoline-4(1H)-one, PCl₃, toluene.

- Conditions : Reflux for 2 hours.

- Yield : 92.6%.

Overall Yield : 70.59% (three-step process).

Key Data :

| Step | Key Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | Ethyl propiolate | 30–50°C | Quantitative |

| 2 | Diphenyl ether | 200–220°C | 77–81% |

| 3 | PCl₃ | Reflux | 92.6% |

Advantages : High regioselectivity.

Limitations : Long reaction times and use of toxic PCl₃.

Cyclization-Chlorination Route from 3-Bromoaniline

- Enamine Formation :

- Reactants : 3-Bromoaniline, Meldrum’s acid, trimethyl orthoformate.

- Product : 5-((3-Bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Microwave-Assisted Cyclization :

- Conditions : 225°C for 5 minutes in diphenyl ether.

- Product : 7-Bromoquinolin-4-ol (85% yield).

Chlorination with POCl₃ :

- Conditions : Reflux in toluene.

- Yield : 61% (this compound).

Key Data :

| Step | Method | Yield |

|---|---|---|

| 1 | Condensation | Quantitative |

| 2 | Microwave cyclization | 85% |

| 3 | POCl₃ chlorination | 61% |

Advantages : Microwave acceleration reduces reaction time.

Limitations : Requires specialized equipment.

Cross-Coupling Approaches

Ullmann Coupling for Diarylether Derivatives :

- Reactants : this compound, phenols (e.g., 2,4-dibromophenol), NaOH.

- Conditions : 120°C, 24 hours.

- Yield : 77–85%.

Example :

7-Bromo-4-(2,4-dibromophenoxy)quinoline:

Comparative Analysis of Methods

Key Findings :

- The two-step halogenation method is optimal for industrial use due to high yields and simple conditions.

- Cross-coupling routes offer versatility for derivatives but require expensive catalysts.

Challenges and Optimization Strategies

- Regioselectivity : Competing bromination at positions 5 and 7 necessitates precise stoichiometry.

- Purity Control : Column chromatography is often required to separate regioisomers (e.g., 5-bromo vs. 7-bromo products).

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate waste management.

化学反应分析

Types of Reactions

7-Bromo-4-Chloroquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include such as amines and thiols, which can replace the halogen atoms.

Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, often using reagents like or .

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, using boron reagents and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives , while coupling reactions can produce biaryl compounds .

科学研究应用

7-Bromo-4-Chloroquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antimalarial properties.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the production of dyes , catalysts , and materials .

作用机制

The mechanism of action of 7-Bromo-4-Chloroquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial activity.

相似化合物的比较

Key Properties:

- Molecular Weight : 242.5 g/mol .

- Synthesis: Synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of 4,7-dichloroquinoline precursors with bromine-containing reagents. For example, a 79% yield was achieved using optimized conditions .

Structural and Functional Analogues

The biological and chemical properties of 7-bromo-4-chloroquinoline are influenced by substituent positions and halogen types. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Halogenated Quinolines

Antimalarial Drug Development

This compound derivatives have been tested alongside chloroquine analogues, with modifications at the 7-position showing promise in overcoming drug resistance . For example, compound 201b (this compound) demonstrated high purity (99%) and stability in metabolic studies .

Fluorescence and Analytical Use

The bromine and chlorine substituents contribute to fluorescence properties, making this compound useful in imaging and detection technologies .

Market and Industrial Relevance

The global market for this compound is growing, driven by demand for antimalarial intermediates and specialty chemicals .

生物活性

7-Bromo-4-chloroquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in pharmacology. This compound exhibits significant potential as an antimicrobial and anticancer agent, with various studies highlighting its mechanisms of action and efficacy against different biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core with bromine and chlorine substituents. This configuration is crucial for its biological activity, as the halogen atoms can enhance binding affinity to various enzymes and receptors. The quinoline ring allows for interactions that can inhibit enzymatic activity, making it a candidate for therapeutic applications.

Antimicrobial Activity

Quinoline derivatives, including this compound, are known for their antibacterial and antifungal properties. Research indicates that these compounds can act as DNA gyrase inhibitors, which are essential for bacterial replication. In vitro studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, although specific data on its activity against particular strains remains limited .

Table 1: Antimicrobial Activity of this compound Derivatives

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Quinoline derivatives are historically significant in the treatment of malaria, with chloroquine being one of the most well-known examples. Studies have demonstrated that this compound possesses antimalarial activity against Plasmodium falciparum, with IC50 values indicating moderate to high efficacy.

Table 2: Antimalarial Activity of this compound

Anticancer Activity

In addition to its antimicrobial and antimalarial properties, this compound has shown promise in anticancer research. Studies indicate that it may inhibit enzymes involved in cancer cell proliferation, suggesting potential therapeutic applications in oncology.

Case Study: Antitumor Efficacy

In a study examining various quinoline derivatives, compounds similar to this compound were tested against multiple cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Table 3: Antitumor Activity of Quinoline Derivatives

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as cytochrome P450, affecting drug metabolism.

- DNA Interaction : Like other quinolines, it may interact with DNA or RNA, disrupting replication and transcription processes.

- Receptor Binding : Its ability to bind to various receptors could modulate cellular signaling pathways relevant to disease progression.

常见问题

Q. What are the standard synthetic routes for 7-Bromo-4-Chloroquinoline, and how can purity be verified?

Methodological Answer: Synthesis typically involves halogenation of quinoline precursors. For example, bromination at the 7-position followed by chlorination at the 4-position using reagents like NBS (N-bromosuccinimide) and POCl₃. Characterization should include 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton splitting) and HPLC for purity assessment (>95% by area normalization). Melting point analysis and mass spectrometry (MS) further validate structural integrity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for initial separation. Recrystallization using ethanol or dichloromethane/hexane mixtures improves purity. Monitor via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm final purity via HPLC with UV detection at 254 nm .

Q. How should researchers handle discrepancies in melting point data across literature sources?

Q. How can computational methods resolve contradictions in the electronic effects of this compound’s substituents on reactivity?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and Fukui indices for electrophilic/nucleophilic sites. Validate against experimental kinetic data (e.g., reaction rates with nucleophiles like amines). Cross-reference computed HOMO-LUMO gaps with UV-Vis spectra to confirm electronic transitions .

Q. What strategies address conflicting mechanistic proposals for cross-coupling reactions involving this compound?

Methodological Answer: Conduct isotopic labeling (e.g., deuterated substrates) to track bond formation pathways. Use in-situ NMR or EPR spectroscopy to detect intermediates (e.g., radical species in Pd-catalyzed couplings). Compare results with computational studies (e.g., transition state modeling) to identify rate-determining steps .

Q. How can researchers optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer: Apply Design of Experiments (DOE) to screen variables (temperature, solvent polarity, catalyst loading). Use Hammett plots to correlate substituent effects with reaction outcomes. Validate selectivity via X-ray crystallography of products to unambiguously assign substitution patterns .

Q. What methodologies are recommended for analyzing bioactivity data contradictions in this compound derivatives?

Methodological Answer: Use meta-analysis to reconcile divergent biological results (e.g., IC₅₀ values in enzyme assays). Standardize assay protocols (e.g., cell line viability, incubation time). Apply QSAR models to identify structural features correlated with activity, ensuring datasets exclude compounds with purity <95% .

Data Contradiction and Reproducibility

Q. How should researchers troubleshoot irreproducible yields in this compound syntheses?

Methodological Answer: Document all variables (reagent lot numbers, moisture levels in solvents). Use control experiments to isolate factors (e.g., degassing vs. non-degassed conditions). Share raw data and spectra in supplementary materials to enable peer validation .

Q. What statistical approaches validate conflicting solubility data for this compound in polar solvents?

Methodological Answer: Apply ANOVA to compare datasets from multiple labs, accounting for measurement error. Use UV-Vis spectroscopy with standardized calibration curves for solubility quantification. Report confidence intervals and outlier exclusion criteria .

Experimental Design

Q. How to design a study investigating this compound’s stability under varying pH conditions?

Methodological Answer: Prepare buffered solutions (pH 1–13) and incubate compounds at 37°C. Monitor degradation via LC-MS at timed intervals. Use Arrhenius plots to extrapolate shelf-life. Include positive controls (e.g., hydrolytically labile esters) and triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。